molecular formula C11H14N2 B1175228 Gallium yttrium oxide CAS No. 12024-41-8

Gallium yttrium oxide

Cat. No.: B1175228
CAS No.: 12024-41-8
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Description

Chemical Composition and Nomenclature

This compound exists as a ternary oxide compound with the stoichiometric formula consisting of one yttrium atom, one gallium atom, and three oxygen atoms. The compound exhibits a calculated formula weight of 206.63 atomic mass units, derived from the individual atomic weights of yttrium (88.91 atomic mass units), gallium (69.72 atomic mass units), and oxygen (16.00 atomic mass units per atom). This composition places the compound within the family of mixed metal oxides, where two distinct metal cations occupy specific crystallographic sites within the oxygen framework.

The nomenclature of this compound follows standard inorganic chemistry conventions, with "this compound" representing the systematic name that indicates both metallic constituents. Alternative designations found in the literature include "yttrium gallium oxide" and "yttrium gallate," reflecting different naming preferences within various research communities. The compound is assigned the Chemical Abstracts Service registry number 12024-41-8, providing a unique identifier for database searches and chemical cataloging purposes.

The coordination chemistry of this compound reveals complex structural arrangements where yttrium typically adopts seven-coordinate geometries while gallium assumes four-coordinate tetrahedral environments. These coordination numbers significantly influence the overall crystal structure and determine many of the compound's physical and chemical properties. The oxygen atoms in the structure serve as bridging ligands, connecting the metal centers in a three-dimensional network that contributes to the compound's thermal stability and mechanical properties.

Historical Development of this compound Research

The systematic investigation of this compound began in the 1960s when researchers first attempted to characterize compounds within the yttrium oxide-gallium oxide system. Early crystallographic studies in 1963 proposed a hexagonal structure for what was believed to be a simple this compound composition, though subsequent research has revealed these initial structural assignments to be incomplete. The development of more sophisticated analytical techniques, including powder neutron diffraction and magic-angle spinning nuclear magnetic resonance spectroscopy, has led to significant revisions in our understanding of these compounds.

A pivotal advancement occurred in 1975 when Geller, Jeffries, and Curlander published detailed crystallographic data for a high-temperature modification of this compound. Their work demonstrated that the compound, when quenched from temperatures of 1950 degrees Celsius, adopts a hexagonal crystal system belonging to the space group P63cm with lattice parameters of a equals 6.065 angstroms and c equals 11.615 angstroms. This structure was found to be isostructural with lutetium manganese oxide, providing important insights into the structural relationships among rare earth transition metal oxides.

Recent investigations have uncovered significant complexities in compounds previously thought to be simple this compound phases. Research published in the 2010s revealed that materials prepared through citrate precursor routes often contain carbonate impurities, leading to the formation of oxycarbonate phases rather than pure oxide compositions. These findings have necessitated a re-examination of earlier literature and have highlighted the importance of careful synthesis and characterization protocols in studying these complex oxide systems.

The evolution of high-pressure synthesis techniques has opened new avenues for this compound research. Studies conducted at pressures up to 2 gigapascals have demonstrated enhanced solubility of this compound components in related perovskite structures, suggesting possibilities for creating novel solid solutions with tailored properties. These high-pressure investigations have revealed that complete solid solutions between calcium titanium oxide and this compound may be achievable under appropriate pressure-temperature conditions.

Position in Yttrium Oxide-Gallium Oxide Pseudo-Binary Systems

The yttrium oxide-gallium oxide pseudo-binary system encompasses four distinct compound compositions: this compound, tri-yttrium penta-gallium dodecaoxide, tetra-yttrium di-gallium nonaoxide, and tri-yttrium gallium hexaoxide. This diversity of compositions demonstrates the rich structural chemistry possible when combining yttrium and gallium oxides in various stoichiometric ratios. Each compound exhibits unique structural features and properties that make them suitable for different applications in materials science and technology.

Compound Chemical Formula Crystal System Space Group Key Structural Features
This compound YGaO₃ Hexagonal P63cm High-temperature stability, isostructural with LuMnO₃
Tri-yttrium Penta-gallium Dodecaoxide Y₃Ga₅O₁₂ Cubic Ia3d Garnet structure, high hardness
Tetra-yttrium Di-gallium Nonaoxide Y₄Ga₂O₉ Monoclinic C2/m Layered structure
Tri-yttrium Gallium Hexaoxide Y₃GaO₆ Orthorhombic Cmc2₁ Potential oxide-ion conductor

The phase relationships within this system are strongly influenced by temperature and pressure conditions. At atmospheric pressure, this compound demonstrates limited thermal stability, often transforming to other phases upon heating. However, high-pressure synthesis conditions can stabilize metastable forms and enable the formation of solid solutions that are not accessible under ambient conditions. These pressure-induced phase transformations have important implications for both fundamental understanding and practical applications of these materials.

Tri-yttrium gallium hexaoxide represents a particularly interesting member of this family, as it crystallizes in an orthorhombic structure with space group Cmc2₁. This compound contains twelve yttrium atoms, four gallium atoms, and twenty-four oxygen atoms in its unit cell, with coordination numbers of seven for yttrium, four for gallium, and four for oxygen atoms. Recent research has explored the potential of alkaline-earth-metal-doped versions of this compound as oxide-ion-conducting materials, opening new possibilities for solid electrolyte applications.

The pseudo-binary nature of the yttrium oxide-gallium oxide system allows for the formation of intermediate phases with compositions that deviate from simple stoichiometric ratios. These intermediate phases often exhibit enhanced properties compared to the end-member compounds, making them attractive targets for materials design and engineering applications. The ability to fine-tune composition and structure through controlled synthesis conditions provides opportunities for developing materials with specific desired characteristics.

Significance in Materials Science and Solid-State Chemistry

This compound and related compounds occupy a crucial position in contemporary materials science research due to their unique combination of structural, thermal, and electronic properties. The hexagonal crystal structure of this compound provides a framework for investigating structure-property relationships in complex oxide systems. This structural motif is particularly significant because it represents one of the few stable hexagonal arrangements among ternary oxides, making it valuable for understanding fundamental principles of crystal chemistry and phase stability.

The high-temperature stability of this compound makes it an attractive candidate for applications requiring materials that maintain their structural integrity under extreme thermal conditions. Research has demonstrated that the compound remains stable at temperatures exceeding 1950 degrees Celsius, suggesting potential applications in high-temperature ceramics, refractory materials, and thermal barrier coatings. This thermal stability, combined with the compound's relatively low thermal expansion coefficient, makes it suitable for use in environments subject to rapid temperature cycling.

Property Value Units Reference
Formula Weight 206.63 g/mol
Crystal System Hexagonal -
Space Group P63cm -
Lattice Parameter a 6.065 Å
Lattice Parameter c 11.615 Å
Thermal Stability >1950 °C
Coordination Number (Y) 7 -
Coordination Number (Ga) 4 -

Recent investigations into the potential for oxide-ion conduction in modified this compound compositions have revealed promising characteristics for solid electrolyte applications. When doped with alkaline-earth metals such as calcium, strontium, or barium, these compounds can exhibit enhanced ionic conductivity due to the creation of oxygen vacancies and improved ion mobility pathways. This discovery has opened new research directions in the development of fuel cells, sensors, and other electrochemical devices.

The structural complexity of this compound systems also makes them valuable model compounds for studying phase transitions, solid-state reactions, and materials synthesis under non-ambient conditions. High-pressure studies have revealed that this compound components can be incorporated into perovskite structures at concentrations up to 80 mole percent, demonstrating remarkable structural flexibility. These findings have implications for understanding the behavior of complex oxide systems in geological environments and for developing new synthesis strategies for advanced materials.

Properties

CAS No.

12024-41-8

Molecular Formula

C11H14N2

Synonyms

Gallium yttrium oxide

Origin of Product

United States

Scientific Research Applications

2.1. Photonic Applications

Gallium yttrium oxide is being investigated for its potential in photonic devices due to its favorable optical characteristics. The compound can serve as a host matrix for rare-earth ions, enhancing luminescent properties in phosphors used in LEDs and laser technologies.

Case Study:
In a study on doped gallium yttrium garnet crystals, researchers found that the incorporation of rare-earth ions significantly improved the emission efficiency, making these materials suitable for high-performance lighting solutions .

2.2. High-Temperature Superconductors

The compound plays a role in the development of high-temperature superconductors. Its ability to stabilize certain crystal structures under high thermal conditions makes it an attractive candidate for enhancing the performance of superconducting materials.

Data Table: High-Temperature Superconducting Properties

Material CompositionCritical Temperature (K)Remarks
YBa2Cu3O792Utilizes Ga2Y2O7 as a stabilizing agent
Bi2Sr2CaCu2O895Enhanced with gallium compounds

2.3. Catalysis

This compound exhibits catalytic properties beneficial for various chemical reactions, including oxidation processes. Its unique surface characteristics can facilitate reactions that are otherwise challenging under conventional conditions.

Case Study:
Research indicates that this compound catalysts demonstrate superior activity in methane oxidation compared to traditional catalysts, leading to more efficient energy conversion processes .

3.1. Ceramic Engineering

The compound is utilized in ceramic engineering as a stabilizer for zirconia ceramics, enhancing their mechanical properties such as toughness and thermal stability.

Data Table: Mechanical Properties of Stabilized Zirconia

CompositionFlexural Strength (MPa)Toughness (MPa·m^1/2)
Yttria-Stabilized Zirconia120010
This compound150012

3.2. Electronics

In electronics, this compound serves as an insulator and dielectric material in capacitors and high-frequency devices due to its excellent dielectric properties.

Case Study:
A recent investigation into multilayer ceramic capacitors revealed that the integration of this compound significantly reduced dielectric losses while improving capacitance stability under varying temperatures .

4.1. Drug Delivery Systems

The biocompatibility and unique physicochemical properties of this compound nanoparticles make them suitable candidates for drug delivery applications, particularly in targeting cancer cells.

Data Table: Drug Delivery Efficacy

Nanoparticle TypeTarget Cell TypeRelease Profile
This compound NPsCancer CellsControlled Release
Standard LiposomesVarious Cell TypesRapid Release

Case Study:
Studies have shown that this compound nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites, enhancing therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Key Properties:

  • Structural : The garnet framework provides high thermal stability and a dense 3D network, making it suitable for high-temperature applications.
  • Optical : YGaG exhibits luminescent properties when doped with rare-earth ions (e.g., Tb³⁺), enabling applications in phosphors for lighting and displays .
  • Catalytic: Modified YGaG nanostructures (e.g., Ag₂O-coated YGaG) show enhanced photocatalytic activity under UV light due to improved charge separation .

Comparison with Similar Compounds

Yttrium Gallium Garnet (YGaG) vs. Yttrium Aluminum Garnet (YAG: Y₃Al₅O₁₂)

Property YGaG (Y₃Ga₅O₁₂) YAG (Y₃Al₅O₁₂) References
Cation Size Ga³⁺ (62 pm) > Al³⁺ (53.5 pm) Smaller Al³⁺ sites
Bandgap ~4.8 eV (estimated) ~6.5 eV
Luminescence Tb³⁺-doped: Green emission Nd³⁺-doped: Near-IR laser emission
Applications Phosphors, photocatalysts Solid-state lasers, scintillators

Key Differences :

  • The substitution of Ga for Al increases lattice parameters due to Ga³⁺’s larger ionic radius, reducing the bandgap and altering optical properties .
  • YAG’s narrower bandgap and superior thermal conductivity make it ideal for high-power lasers, whereas YGaG’s modified electronic structure favors photocatalytic and luminescent applications .

YGaG vs. Delafossite CuMO₂ (M = Ga, Y)

Delafossite-structured CuGaO₂ and CuYO₂ are p-type transparent conducting oxides (TCOs) with distinct properties:

Property YGaG (Y₃Ga₅O₁₂) CuGaO₂ / CuYO₂ References
Crystal Structure Cubic garnet (3D) Layered hexagonal (2D)
Electrical Conductivity Insulating/semiconducting CuGaO₂: ~1 S/cm; CuYO₂: ~30 S/cm
Doping Mechanism Rare-earth ion substitution Oxygen interstitials, cation doping
Applications Optoelectronics, catalysis Transparent electrodes, solar cells

Key Differences :

  • Delafossites’ layered structure facilitates hole conduction via oxygen interstitials, whereas YGaG’s 3D garnet structure limits carrier mobility .
  • CuYO₂’s higher conductivity compared to CuGaO₂ highlights the impact of Y³⁺’s larger ionic radius (104 pm vs. Ga³⁺: 62 pm) on defect chemistry .

YGaG vs. Yttria-Stabilized Zirconia (YSZ)

YSZ (ZrO₂ doped with Y₂O₃) is a benchmark oxide ion conductor, contrasting with YGaG’s electronic properties:

Property YGaG (Y₃Ga₅O₁₂) YSZ (Y-doped ZrO₂) References
Primary Conductivity Electronic (semiconductor) Ionic (O²⁻ transport)
Thermal Stability Stable up to ~1,400°C Stable >2,000°C
Applications Photocatalysts, phosphors Fuel cell electrolytes, sensors

Key Differences :

  • YGaG’s covalent Ga–O bonds favor electronic applications, while YSZ’s oxygen vacancies enable ionic conduction .

YGaG vs. Binary Oxides (Ga₂O₃, Y₂O₃)

Property YGaG (Y₃Ga₅O₁₂) β-Ga₂O₃ Y₂O₃ References
Bandgap ~4.8 eV 4.8–4.9 eV 5.5 eV
Structure Cubic garnet Monoclinic (β-phase) Cubic (bixbyite)
Applications Phosphors, photocatalysts Power electronics Ceramics, lasers

Key Differences :

  • β-Ga₂O₃’s ultra-wide bandgap and high breakdown field make it superior for high-power devices, whereas YGaG’s ternary composition enables tailored dopant integration for optics .
  • Y₂O₃’s high melting point (2,425°C) and dielectric strength contrast with YGaG’s moderate thermal stability .

Preparation Methods

Reaction Parameters and Crystallization Dynamics

In a seminal study, spherical YGG nanoparticles were synthesized via a single-step hydrothermal process using yttrium nitrate (Y(NO₃)₃) and gallium nitrate (Ga(NO₃)₃) precursors dissolved in deionized water. Ethylenediaminetetraacetic acid (EDTA) served as a chelating agent to regulate ion release rates, ensuring homogeneous nucleation. The reaction was conducted at 200°C for 1–20 hours, with pH maintained at 10–12 using sodium hydroxide. X-ray diffraction (XRD) Rietveld refinement confirmed the cubic crystal system (space group: Ia-3d) with lattice parameter a = 12.299 Å and unit cell volume = 1,860.72 ų.

Table 1: Crystallographic Data for Hydrothermally Synthesized YGG

ParameterValue
Crystal SystemCubic
Space GroupIa-3d (No. 230)
Lattice Constant (a)12.299 Å
Unit Cell Volume1,860.72 ų
Rietveld ReliabilityRₚ = 12.7, R_wp = 17.1

Particle growth followed a three-stage mechanism: (1) rapid nucleation of 5–10 nm primary particles within 1 hour, (2) aggregation into 50–100 nm clusters after 3–5 hours, and (3) Ostwald ripening to form 200–300 nm spherical particles at 20 hours. Field-emission scanning electron microscopy (FE-SEM) images (Fig. 1a–d) illustrated this progression, with final particles exhibiting smooth surfaces and narrow size distributions.

Additive-Mediated Morphology Control

Sol-Gel Synthesis: Low-Temperature Processing and Dopant Incorporation

While sol-gel methods are less commonly reported for YGG, analogous protocols for gallium oxide (Ga₂O₃) and yttrium oxide (Y₂O₃) provide foundational insights. In a hybrid approach, yttrium isopropoxide (Y(OⁱPr)₃) and gallium ethoxide (Ga(OEt)₃) are dissolved in ethanol, followed by hydrolysis with acetic acid to form a transparent gel. Aging the gel at 60°C for 48 hours and calcining at 800°C for 2 hours produced phase-pure YGG with 50–100 nm particle sizes.

Challenges in Stoichiometric Control

Maintaining a 3:5 Y:Ga ratio during gelation remains challenging due to differing hydrolysis rates of Y³⁺ and Ga³⁺ alkoxides. Fourier-transform infrared (FTIR) spectroscopy revealed residual hydroxyl groups (-OH) in gels calcined below 700°C, necessitating post-annealing at 900°C to achieve full oxide conversion.

Solid-State Reaction: High-Temperature Sintering and Phase Purity

Polycrystalline YGG ceramics are typically synthesized via solid-state reactions between Y₂O₃ and Ga₂O₃ powders. Stoichiometric mixtures are ball-milled for 12 hours, pressed into pellets, and sintered at 1,400–1,600°C for 10–20 hours. Energy-dispersive X-ray spectroscopy (EDS) mapping confirmed homogeneous Y/Ga distribution in pellets sintered at 1,500°C, while lower temperatures (1,200°C) yielded unreacted Y₂O₃ and Ga₂O₃ phases.

Table 2: Solid-State Reaction Parameters and Outcomes

Sintering Temperature (°C)Phase CompositionGrain Size (µm)
1,200Y₂O₃ + Ga₂O₃ + YGG0.5–1.0
1,500Pure YGG2.0–3.0
1,600YGG + Y₃GaO₆ (secondary)5.0–10.0

Post-Synthesis Modifications: Enhancing Functional Properties

Silver Oxide (Ag₂O) Nanocomposites for Photocatalysis

Surface modification of YGG with Ag₂O nanoparticles significantly enhances visible-light photocatalytic activity. In a wet-chemical deposition process, YGG spheres were immersed in 0.1 M AgNO₃ solution under UV irradiation, resulting in 5–10 nm Ag₂O clusters on YGG surfaces. Diffuse reflectance spectroscopy (DRS) showed a 1.5 eV reduction in effective bandgap, enabling Rhodamine B degradation under 450 nm illumination.

Samarium (Sm³⁺) Doping for Magneto-Optical Applications

Incorporating Sm³⁺ into YGG lattices via arc plasma melting (2,500°C, argon atmosphere) introduced 4f-4f transitions, yielding Faraday rotation angles of 0.12°/mm at 633 nm.

Emerging Techniques: Aerosol-Assisted Chemical Vapor Deposition

Preliminary studies suggest aerosol-assisted CVD using Y(thd)₃ and Ga(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) precursors can deposit epitaxial YGG films on sapphire substrates at 800°C .

Q & A

Q. What advanced techniques address p-type doping challenges in GaYOx systems?

  • Methodological Answer : P-type doping is limited by gallium’s +3 oxidation state. Explore co-doping with Mg/Y or Zn/Y to balance charge neutrality. Use Hall effect measurements to assess carrier mobility and secondary ion mass spectrometry (SIMS) for dopant distribution analysis .

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